molecular formula C11H13FN2O3S B2645080 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415468-41-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide

Cat. No. B2645080
CAS RN: 2415468-41-4
M. Wt: 272.29
InChI Key: JDTYLQNAIQRIKE-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide, also known as DMF-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMF-10 is a thiol-containing heterocyclic compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide is not fully understood, but it is believed to involve the thiol group in its structure. The thiol group can interact with metal ions, which may explain its potential use as a sensor for heavy metal ions. In medicinal chemistry, the thiol group may interact with proteins and enzymes, leading to its observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide are not fully understood. However, studies have shown that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide exhibits anticancer, antifungal, and antibacterial activities. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide is also stable under normal laboratory conditions. However, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has some limitations. It is a toxic compound and requires special handling and disposal procedures. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide is also sensitive to air and moisture, which can affect its stability.

Future Directions

For the study of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide include investigating its potential use as a drug delivery system, a sensor for heavy metal ions, and the mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide.

Synthesis Methods

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has been synthesized using different methods, including the reaction of 5-fluoro-4-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 3-mercapto-1,2-propanediol. Another method involves the reaction of 5-fluoro-4-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 3-mercapto-1-propanol. The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide is a multi-step process that requires careful control of the reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has also been investigated for its potential use as a drug delivery system due to its thiol-containing structure. In material science, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has been used as a building block for the synthesis of metal-organic frameworks. In environmental science, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide has been studied for its potential use as a sensor for the detection of heavy metal ions.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c1-7-4-10(13-5-9(7)12)11(15)14-8-2-3-18(16,17)6-8/h4-5,8H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTYLQNAIQRIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide

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